[4-(Benzyloxy)phenoxy]acetonitrile

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers constructing complex supramolecular architectures frequently face regiochemical ambiguity when sourcing phenoxyacetonitrile building blocks. [4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) resolves this challenge with its distinct -O-CH2-CN moiety-a functional handle that enables templated assembly of strapped-porphyrin [2]catenanes for anion recognition and sensing. • Regiochemically defined structure; not functionally interchangeable with 4-Benzyloxyphenylacetonitrile (CAS 838-96-0) • Achievable purity of 99.83% with 98.92% isolated yield under optimized conditions, minimizing side reactions in multi-step API syntheses • Versatile nitrile and ether functionalities plus favorable LogP (3.17) and PSA (42.25 Å2) for agrochemical and medicinal chemistry library screening

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 50635-26-2
Cat. No. B1290884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzyloxy)phenoxy]acetonitrile
CAS50635-26-2
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N
InChIInChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2
InChIKeyVRFUWGXTKRQBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Benzyloxy)phenoxy]acetonitrile Overview


[4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) is an organic compound with the molecular formula C15H13NO2, characterized by the presence of a benzyloxy group attached to a phenoxyacetonitrile structure . It serves as a valuable synthetic intermediate in medicinal chemistry and related fields, with a predicted LogP of 3.17 and a polar surface area of 42.25 Ų [1]. The compound is typically supplied with a purity of 95% or higher, with high-purity batches reported at 99.83% purity and 98.92% yield [2].

Workflow
Synthetic intermediate for complex molecule construction
Grade
High-purity grades available to support low side-reaction risk
Functional Handle
Benzyloxy and nitrile groups for further derivatization

[4-(Benzyloxy)phenoxy]acetonitrile vs. Closest Analogs


Although [4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) and its regioisomer 4-Benzyloxyphenylacetonitrile (CAS 838-96-0) share a common benzyloxyphenyl core, their structural and functional distinctions are crucial for procurement decisions. The former possesses an oxyacetonitrile (-O-CH2-CN) moiety, while the latter bears an acetonitrile (-CH2-CN) group directly attached to the phenyl ring . This structural variation alters the compound's reactivity, physicochemical properties, and potential downstream applications. Generic substitution without verifying exact structural identity risks introducing impurities or undesired reactivity, which can compromise the integrity of complex synthetic pathways [1].

This Product
Oxyacetonitrile (-O-CH₂-CN) moiety; MW 239.27; LogP ~3.17. Specific reactivity and solubility profile.
Analog (CAS 838-96-0)
Acetonitrile (-CH₂-CN) directly on phenyl; MW 223.27; LogP ~2.96. Different reactivity and purification behavior.
Structural identity verification is essential; generic substitution may compromise synthetic pathway integrity.

[4-(Benzyloxy)phenoxy]acetonitrile Comparative Evidence


Structural and Physicochemical Differences vs. Analog

[4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) is a phenoxyacetonitrile derivative, while 4-Benzyloxyphenylacetonitrile (CAS 838-96-0) is a phenylacetonitrile derivative . These compounds are not interchangeable and exhibit distinct molecular formulas, molecular weights, and predicted LogP values . Such differences can significantly impact their performance in synthetic applications, affecting factors like solubility, reaction kinetics, and purification requirements.

Molecular Identity
Data to verify
MW +16 g/mol LogP +0.21 vs. analog
Structural distinction alters reactivity and solubility profile.
Calculated values; experimental validation recommended.
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Synthetic Route and Purity Optimization

The synthesis of [4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) can be achieved through the reaction of 4-benzyloxyphenol with bromoacetonitrile in acetone using potassium carbonate as a base, yielding a high-purity product . This method is distinct from the synthesis of the related intermediate 4-Benzyloxyphenylacetonitrile, which may involve different starting materials and reaction conditions [1]. The reported synthesis for the target compound has been optimized to achieve 99.83% purity and 98.92% yield , making it a reliable building block for complex syntheses.

Purity Optimization
Class-level inference
99.83% purity 98.92% yield
Supports low-impurity input for multi-step synthesis.
Single-study optimization; batch consistency to verify.
Process Chemistry Synthetic Methodology Intermediate

Anion-Templated Catenane Assembly

[4-(Benzyloxy)phenoxy]acetonitrile (CAS 50635-26-2) is a key building block in the chloride-anion-templated synthesis of a strapped-porphyrin-containing [2]catenane host system . This application exploits the compound's specific geometry and electronic properties, which are not provided by simpler analogs like 4-Benzyloxyphenylacetonitrile. The resulting catenane exhibits unique three-dimensional, hydrogen-bond-donating anion-binding pockets, highlighting the compound's utility in advanced materials and sensor applications .

Supramolecular Assembly
Source review
Enables strapped-porphyrin [2]catenane synthesis
Unique functional group arrangement critical for template assembly.
Analog not reported for this application; broader scope to verify.
Supramolecular Chemistry Anion Recognition Catenane

[4-(Benzyloxy)phenoxy]acetonitrile Applications


Synthesis of Advanced Supramolecular Assemblies

As demonstrated by its use in the synthesis of a strapped-porphyrin [2]catenane, [4-(Benzyloxy)phenoxy]acetonitrile is ideally suited for constructing complex, three-dimensional molecular architectures for anion recognition and sensing . Its specific functional group arrangement is critical for the templated assembly process, a role that cannot be fulfilled by its close structural analogs .

Pharmaceutical Intermediate Synthesis

Due to its high achievable purity (99.83%) and excellent yield (98.92%) under optimized conditions, this compound is a prime candidate as a building block in multi-step pharmaceutical syntheses [1]. Using a high-purity intermediate minimizes the risk of side reactions and simplifies purification, directly impacting the overall yield and cost-effectiveness of the API synthesis process .

Novel Agrochemical Development

The nitrile group and ether linkages in [4-(Benzyloxy)phenoxy]acetonitrile provide versatile handles for further chemical transformations. This makes it a valuable scaffold for synthesizing libraries of novel compounds for agrochemical screening, where its distinct LogP (3.17) and polar surface area (42.25 Ų) may offer favorable bioavailability properties [2].

Application
Selection Property
Validation Focus
Supramolecular assembly research
Functional group arrangement for template synthesis
Compatibility with anion-templated assembly
Multi-step pharmaceutical intermediate
High-purity synthetic building block
Side-reaction and purification efficiency
Agrochemical library synthesis
Nitrile and ether handles for derivatization
Physicochemical profile screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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